molecular formula C18H16O2S2 B2545515 4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate CAS No. 331461-09-7

4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate

Cat. No. B2545515
CAS RN: 331461-09-7
M. Wt: 328.44
InChI Key: RGJPZEVWVIVLRI-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate is a chemical that features a 1,3-dithiolan ring, which is a five-membered sulfur-containing heterocycle, attached to a phenyl group. This structure is of interest due to its potential reactivity and the presence of sulfur, which can lead to various chemical transformations and applications in coordination chemistry.

Synthesis Analysis

The synthesis of related sulfur-containing ligands has been explored in the literature. For instance, the sensitized photooxidation of 4-phenyl-1,2-dithiolane leads to the formation of 4-phenyl-1,2-dithiolane-1-oxide and 4-phenyl-1,2-dithiolane-2-dioxide when reacted with singlet oxygen. The chemical oxidation using H2O2/HOAc yields 4-phenyl-1,2-dithiolane-1-oxide with high diastereoselectivity . These findings suggest that the synthesis of sulfur-containing compounds can be achieved through both photooxidation and chemical oxidation methods.

Molecular Structure Analysis

The molecular structure of sulfur-containing ligands like those derived from 4-phenyl-1,2-dithiolane is characterized by the presence of sulfur atoms which can significantly influence the reactivity and stability of the compounds. The cyclic thiosulfinate structure, for example, is a stable five-membered ring that can participate in coordination chemistry .

Chemical Reactions Analysis

The reactivity of these sulfur-containing ligands is highlighted by their ability to undergo oxidative addition. For example, the oxidative addition of 4-phenyl-1,2-dithiolane to platinum(0) compounds leads to the formation of 3-phenyl-propane dithiolato complexes. These complexes can further react to form bimetallic and monometallic species containing the 3-sulfido-1-(2-phenyl)-propanesulfenato ligand . This demonstrates the versatility of sulfur-containing ligands in forming various metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure and the presence of sulfur. The spectroscopic data of the compounds provide insights into their properties and the nature of the sulfur-containing ligands. The diastereoselectivity observed in the oxidation reactions also indicates the potential for these compounds to exhibit chirality, which can be an important factor in their physical properties .

Scientific Research Applications

Organic Synthesis and Polymer Science

The synthesis of electroactive polymers through oxidative polycondensation reactions in aqueous alkaline medium using compounds related to "4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate" has been explored. These polymers exhibit unique electrical and fluorescence properties, making them suitable for applications in organic electronics and sensing technologies (Kaya & Aydın, 2012).

Catalysis

Research into catalysts for chemical transformations, such as copper(I)-catalyzed tandem transformations for the synthesis of 2-(phenylthio)phenols, demonstrates the utility of similar compounds in facilitating complex chemical reactions (Xu, Wan, Mao, & Pan, 2010). These methodologies could potentially be adapted for the synthesis and application of "this compound" in catalysis.

Corrosion Inhibition

Compounds with structural features similar to "this compound" have been studied for their corrosion inhibition properties. For example, yttrium 3-(4-nitrophenyl)-2-propenoate has shown potential as an effective corrosion inhibitor for copper alloy in chloride solutions, suggesting that related compounds could also serve as protective agents in metal preservation (Nam, Thang, Hoai, & Hiển, 2016).

Photoluminescence and Electrochemical Properties

Studies on azo-azomethine ligands and their metal complexes reveal insights into the spectral, thermal, electrochemical, and photoluminescence properties of these compounds. Such research underscores the potential of "this compound" in the development of novel materials with desirable optical and electrical properties (Eren et al., 2015).

Materials Science

The exploration of sulfide polymers as cathode materials in rechargeable lithium batteries highlights the importance of dithiolane derivatives in energy storage technologies. Such research indicates the potential of "this compound" in the development of advanced materials for energy applications (Zhang et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound might interact with biological macromolecules through non-covalent interactions or possibly through covalent bonding if the dithiolane ring undergoes reaction .

Safety and Hazards

As with any chemical compound, handling “4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2S2/c19-17(11-6-14-4-2-1-3-5-14)20-16-9-7-15(8-10-16)18-21-12-13-22-18/h1-11,18H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPZEVWVIVLRI-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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